molecular formula C15H16N4O3S B4410540 1-(3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4410540
M. Wt: 332.4 g/mol
InChI Key: FYCLAIZJLXLUQW-UHFFFAOYSA-N
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Description

This compound is characterized by a pyrrolidine-5-one core substituted with a 3-methoxyphenyl group at position 1 and a 5-methyl-1,3,4-thiadiazole-2-yl carboxamide at position 2. Its molecular formula is C₁₅H₁₆N₄O₃S, with a molecular weight of 332.38 g/mol. Thiadiazole-pyrrolidine hybrids are widely studied for their kinase inhibition, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-9-17-18-15(23-9)16-14(21)10-6-13(20)19(8-10)11-4-3-5-12(7-11)22-2/h3-5,7,10H,6,8H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCLAIZJLXLUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidinecarboxamide moiety under specific reaction conditions, such as the use of appropriate catalysts and solvents .

Chemical Reactions Analysis

1-(3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Thiadiazole Substituents: Methyl (target compound): Balances solubility and lipophilicity for optimal bioavailability. Isopropyl (): Bulky groups reduce metabolic clearance but may hinder target binding .
  • Aromatic Ring Modifications :

    • 3-Methoxyphenyl (target): Electron-donating methoxy group improves solubility and stabilizes charge-transfer interactions with enzymes .
    • Halogenated phenyls (): Chlorine/fluorine enhance binding via halogen bonds but increase molecular weight and metabolic challenges .
    • Simple phenyl (): Lacks polar groups, leading to lower solubility but faster cellular uptake .

Pharmacological Implications

  • Antimicrobial Activity : Thiadiazole derivatives with electron-withdrawing groups (e.g., chlorine) show superior Gram-negative bacterial inhibition compared to methoxy-substituted analogs .
  • Kinase Inhibition : The target compound’s methoxy group may favor interactions with ATP-binding pockets in kinases, while ethyl-thiadiazole analogs exhibit longer residence times due to hydrophobic interactions .
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas halogenated analogs face dehalogenation, both requiring structural optimization to improve half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(3-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

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